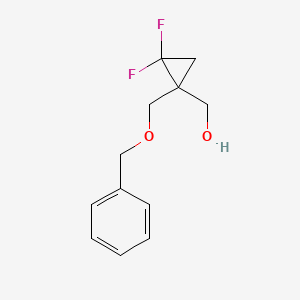
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol is an organic compound that features a cyclopropyl ring substituted with benzyloxy and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of Benzyloxy Group: The benzyloxy group can be introduced through etherification reactions, where a benzyl alcohol derivative reacts with the cyclopropyl intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield different alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of materials with specific properties, such as polymers.
Mechanism of Action
The mechanism of action of (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol is unique due to the presence of both benzyloxy and difluoromethyl groups on the cyclopropyl ring, which may impart distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C12H14F2O2 |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
[2,2-difluoro-1-(phenylmethoxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H14F2O2/c13-12(14)7-11(12,8-15)9-16-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
InChI Key |
PDDRHFIJIAPCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(CO)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















